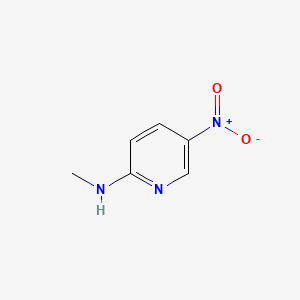

2-Methylamino-5-nitropyridine

Descripción

Significance in Heterocyclic Chemistry

Pyridine (B92270) is a heterocyclic aromatic organic compound with the chemical formula C5H5N. numberanalytics.com Its structure, featuring a six-membered ring with five carbon atoms and one nitrogen atom, makes it a cornerstone of heterocyclic chemistry. numberanalytics.com The nitrogen atom's sp2 hybridization and the delocalized π-electron system confer aromatic character and stability to the ring. numberanalytics.com First isolated from coal tar in 1849, pyridine's importance has grown substantially as its chemical properties and reactions have been explored. numberanalytics.com

The unique properties of pyridine, such as its basicity, water solubility, and ability to form hydrogen bonds, make its derivatives valuable in drug design and synthesis. nih.gov Pyridine's aromatic nature allows it to undergo various chemical reactions, including electrophilic and nucleophilic substitutions. numberanalytics.com The electron-withdrawing nature of the nitrogen atom makes the pyridine ring less reactive toward electrophiles but more susceptible to nucleophilic attack. numberanalytics.com This reactivity profile provides a broad scope for the synthesis of a wide array of functionalized pyridine derivatives. ajrconline.orgscispace.com Modern synthetic strategies, including multicomponent reactions (MCRs), have been developed to efficiently create diverse pyridine-based structures. bohrium.com

Relevance to Natural Products and Biological Activity

The pyridine nucleus is a common motif in many essential natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids such as nicotine. ajrconline.orgnih.gov The presence of the pyridine ring in these molecules is often crucial for their biological function.

Pyridine derivatives exhibit a wide spectrum of biological activities, which has led to their extensive use in medicinal chemistry. ajrconline.orgresearchgate.net These activities include:

Antibacterial nih.gov

Antifungal scispace.comresearchgate.net

Anticancer researchgate.netnih.gov

Anti-inflammatory researchgate.netnih.gov

Antidiabetic mdpi.com

Antimalarial

The incorporation of a pyridine scaffold is a key strategy in drug discovery, as it can improve the pharmacokinetic properties of lead molecules, such as solubility and bioavailability. ajrconline.org Numerous pyridine-containing drugs have been approved for clinical use, highlighting the therapeutic importance of this class of compounds. scispace.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-6-3-2-5(4-8-6)9(10)11/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSKSRVVPACJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295515 | |

| Record name | 2-Methylamino-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-89-4 | |

| Record name | N-Methyl-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 102502 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4093-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylamino-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-5-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of 2 Methylamino 5 Nitropyridine Within Nitropyridine Research

Nitropyridines, which are pyridine (B92270) rings substituted with one or more nitro groups, are important intermediates in organic synthesis. mdpi.com The direct nitration of pyridine is often inefficient, leading to low yields. researchgate.net Consequently, alternative synthetic routes have been developed. One common method involves the nitration of aminopyridines, followed by rearrangement to form amino-nitropyridines. ntnu.no Another approach is the reaction of pyridine with dinitrogen pentoxide (N2O5) followed by treatment with sulfur dioxide (SO2) or bisulfite (HSO3-), which can yield 3-nitropyridine (B142982). researchgate.netresearchgate.net

From 3-nitropyridine, a variety of 2-substituted-5-nitropyridines can be synthesized. researchgate.netresearchgate.net For instance, the reaction of 3-nitropyridine with ammonia (B1221849) and amines through methods like vicarious nucleophilic substitution (VNS) can produce 2-alkylamino-5-nitropyridines with high regioselectivity and yields. researchgate.netresearchgate.net Specifically, reacting 3-nitropyridine with methylamine (B109427) in the presence of an oxidizing agent like potassium permanganate (B83412) can yield 2-methylamino-5-nitropyridine. ntnu.no

The compound this compound has been characterized through various analytical techniques. Its molecular and crystal structure has been determined by X-ray diffraction, which provides insights into bond lengths, bond angles, and intermolecular interactions. researchgate.netx-mol.com Spectroscopic data from techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy further elucidate its structural features. mdpi.comx-mol.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 4093-89-4 | C6H7N3O2 | 153.14 |

| 2-Amino-5-nitropyridine (B18323) | 4214-76-0 | C5H5N3O2 | 139.11 |

| 2-Chloro-5-nitropyridine (B43025) | 4548-45-2 | C5H3ClN2O2 | 158.54 |

| 3-Nitropyridine | 2530-26-9 | C5H4N2O2 | 124.09 |

Research Trajectories and Emerging Areas for 2 Methylamino 5 Nitropyridine

Classical and Modern Synthetic Approaches to this compound

The preparation of this compound is primarily accomplished through the functionalization of pyridine precursors. Key starting materials include 3-nitropyridine (B142982) and 2-chloro-5-nitropyridine (B43025), with other methods employing malonic acid diethyl ester intermediates and innovative three-component ring transformations.

Synthesis from 3-Nitropyridine and Derivatives

The direct introduction of a methylamino group onto the 3-nitropyridine ring is a prominent synthetic strategy. This can be achieved through Vicarious Nucleophilic Substitution (VNS) and oxidative amination methods, which offer regioselective functionalization.

Vicarious Nucleophilic Substitution provides a powerful tool for the C-H functionalization of electron-deficient aromatic compounds like nitropyridines. scispace.comnih.govorganic-chemistry.org This method involves the reaction of a nucleophile containing a leaving group at the nucleophilic center with the nitroaromatic compound. organic-chemistry.org For the synthesis of 2-amino-5-nitropyridines from 3-nitropyridines, amination reagents such as hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) are utilized. researchgate.net These reactions typically proceed with high regioselectivity, favoring substitution at the position para to the nitro group. researchgate.netntnu.no While direct VNS with methylamine (B109427) to yield this compound is less commonly detailed, the principle allows for the introduction of various amino functionalities. The general mechanism involves the initial addition of the nucleophile to form a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govorganic-chemistry.org

| Reagent | Product | Yield | Reference |

| Hydroxylamine | 2-Amino-5-nitropyridine (B18323) | Moderate | researchgate.net |

| 4-Amino-1,2,4-triazole | 2-Amino-5-nitropyridine | Good | researchgate.net |

Oxidative amination presents another direct route to aminated nitropyridines. This approach involves the reaction of 3-nitropyridine with an amine in the presence of an oxidizing agent, such as potassium permanganate (B83412) (KMnO4). ntnu.no The reaction of 3-nitropyridine with methylamine and KMnO4 has been reported to produce this compound in a 65% yield. ntnu.no This method demonstrates high regioselectivity for the position para to the nitro group. ntnu.noresearchgate.net The reaction conditions, including the choice of amine and solvent, play a crucial role in achieving high yields and selectivity. ntnu.no For instance, reacting 3-nitropyridine with n-butylamine and KMnO4 also yields the corresponding 2-alkylamino-5-nitropyridine. ntnu.no

| Amine | Oxidizing Agent | Product | Yield | Reference |

| Methylamine | KMnO4 | This compound | 65% | ntnu.no |

| n-Butylamine | KMnO4 | 2-n-Butylamino-5-nitropyridine | High | ntnu.no |

| Diethylamine (B46881) | KMnO4 | 2-Diethylamino-5-nitropyridine | High | ntnu.no |

Preparation from 2-Chloro-5-nitropyridine

A widely used and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine. The electron-withdrawing nitro group activates the chlorine atom for displacement by nucleophiles. The reaction of 2-chloro-5-nitropyridine with methylamine readily yields this compound. cdnsciencepub.com This reaction is often carried out in a suitable solvent and can proceed under relatively mild conditions. The starting material, 2-chloro-5-nitropyridine, can be synthesized from 2-aminopyridine (B139424) through a sequence of nitration, diazotization to form 2-hydroxy-5-nitropyridine, and subsequent chlorination. google.comprepchem.comgoogle.com

| Reactant | Reagent | Product | Reference |

| 2-Chloro-5-nitropyridine | Methylamine | This compound | cdnsciencepub.com |

Synthesis via Malonic Acid Diethyl Ester Intermediates

An alternative synthetic route utilizes diethyl (5-nitropyridin-2-yl)malonate as a key intermediate. This malonic ester derivative can be converted to 2-methyl-5-nitropyridine (B155877) through hydrolysis and decarboxylation. chemicalbook.comlibretexts.org The synthesis begins with the reaction of a suitable pyridine precursor to form the malonic ester intermediate. organicchemistrytutor.com This intermediate is then treated with aqueous sulfuric acid and heated, leading to the hydrolysis of the ester groups and subsequent decarboxylation to afford 2-methyl-5-nitropyridine in high yield. chemicalbook.com While this method directly produces the methylated pyridine core, further functionalization would be required to introduce the amino group at the 2-position to obtain this compound.

| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |

| 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester | 20% aq. H2SO4, heat | - | 2-Methyl-5-nitropyridine | 83% | chemicalbook.com |

Three-Component Ring Transformation (TCRT) Pathways

Three-component ring transformation (TCRT) represents a modern and efficient strategy for the synthesis of highly substituted pyridines. kochi-tech.ac.jpnih.govresearchgate.netencyclopedia.pub This approach involves the reaction of a suitable substrate, such as 1-methyl-3,5-dinitro-2-pyridone, with a ketone and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). kochi-tech.ac.jpnih.gov The dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. kochi-tech.ac.jpresearchgate.net This methodology allows for the construction of the 5-nitropyridine core with various substituents at the 2-position, depending on the ketone used. For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with aromatic ketones in the presence of ammonium acetate affords 2-arylated-5-nitropyridines in good to excellent yields. kochi-tech.ac.jp While a direct synthesis of this compound via this method is not explicitly detailed, the versatility of TCRT suggests its potential for accessing a range of substituted nitropyridines.

| Dinitropyridone | Ketone | Nitrogen Source | Product | Reference |

| 1-Methyl-3,5-dinitro-2-pyridone | Aromatic Ketones | Ammonium Acetate | 2-Aryl-5-nitropyridine | kochi-tech.ac.jp |

| 1-Methyl-3,5-dinitro-2-pyridone | Cyclohexanone | Ammonia | [b]-fused 5-nitropyridines | nih.gov |

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a critical aspect of the synthesis of this compound, ensuring the correct placement of the methylamino and nitro groups on the pyridine ring. As the molecule is achiral, stereoselectivity in the context of chiral centers is not a factor, but controlling the positional isomerism is paramount. ethz.ch

High regioselectivity can be achieved through methods such as oxidative amination. For instance, the oxidative amination of 3-nitropyridine with n-butylamine and diethylamine can produce 2-alkylamino-5-nitropyridines with high regioselectivity when appropriate reaction conditions are applied. ntnu.no Specifically, reacting 3-nitropyridine with potassium permanganate (KMnO₄) in liquid methylamine has been shown to yield this compound. ntnu.no Similarly, high yields of 2-amino-5-nitropyridine can be obtained with high selectivity by reacting 3-nitropyridine with KMnO₄ in a DMSO/water mixture saturated with ammonia. ntnu.no

Another highly regioselective pathway involves nucleophilic aromatic substitution (SNAr) on a 5-nitropyridine ring that has a suitable leaving group at the 2-position. The reaction of 2-chloro-5-nitropyridine with methylamine provides a direct route to the target compound. cdnsciencepub.com Likewise, 5-nitropyridine-2-sulfonic acid serves as a precursor for a variety of 2-substituted-5-nitropyridines, including 2-amino and 2-alkylamino derivatives, through substitution of the sulfonate group. researchgate.netresearchgate.net

Table 1: Regioselective Synthetic Routes to 2-Amino-5-nitropyridine Derivatives

| Starting Material | Reagent(s) | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| 3-Nitropyridine | KMnO₄, liquid n-butylamine | 2-Alkylamino-5-nitropyridines | High regioselectivity | ntnu.no |

| 3-Nitropyridine | KMnO₄, Ammonia, DMSO/water | 2-Amino-5-nitropyridine | High selectivity, 66% yield | ntnu.no |

| 2-Chloro-5-nitropyridine | Methylamine | This compound | Direct substitution | cdnsciencepub.com |

| 5-Nitropyridine-2-sulfonic acid | Amines (e.g., butylamine, ethylamine) | 2-Alkylamino-5-nitropyridines | 32-76% yield | researchgate.net |

Mechanistic Investigations of Formation Reactions

The formation of this compound often relies on precursors like 3-nitropyridine. The mechanism for the synthesis of 3-nitropyridine itself is not a standard electrophilic aromatic substitution, a fact established through detailed mechanistic studies. ntnu.noresearchgate.netrsc.org

The nitration of pyridine to form 3-nitropyridine involves a multi-step process. researchgate.net The reaction of pyridine with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. ntnu.noresearchgate.netrsc.org This intermediate is then attacked by a nucleophile, such as a bisulfite ion (HSO₃⁻), at the 2- or 4-position. ntnu.nontnu.no The crucial step for the formation of the 3-nitro isomer is the migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netresearchgate.net Extensive investigations, including studies on dimethylpyridines, have concluded that this migration occurs via a ntnu.norsc.org sigmatropic shift. ntnu.norsc.orgresearchgate.net This intramolecular rearrangement is followed by the elimination of the nucleophile, which regenerates the aromatic ring to yield 3-nitropyridine. researchgate.net

Mechanistic studies, including low-temperature NMR spectroscopy, have identified several transient intermediates in the pathway to 3-nitropyridine. ntnu.norsc.org The primary intermediate is the N-nitropyridinium nitrate, formed from the reaction of pyridine with N₂O₅. ntnu.norsc.orgntnu.no Subsequent reaction with aqueous bisulfite leads to the formation of dihydropyridine (B1217469) adducts.

Key identified intermediates include:

N-nitropyridinium nitrate : The initial product of the reaction between pyridine and dinitrogen pentoxide. rsc.org

N-nitro-1,2-dihydropyridine-2-sulfonic acid : Formed by the nucleophilic attack of bisulfite at the 2-position of the N-nitropyridinium ion. ntnu.norsc.org

N-nitro-1,4-dihydropyridine-4-sulfonic acid : An alternative adduct formed from attack at the 4-position. ntnu.norsc.org

1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid : A further intermediate formed from the 1,2-dihydropyridine species, which ultimately leads to 3-nitropyridine upon elimination of two bisulfite ions. ntnu.norsc.org

Table 2: Key Intermediates in the Formation of 3-Nitropyridine

| Intermediate Name | Role in Pathway | Reference |

|---|---|---|

| N-Nitropyridinium nitrate | Initial electrophilic species | ntnu.norsc.orgntnu.no |

| N-nitro-1,2-dihydropyridine-2-sulfonic acid | Precursor to nitro group migration | ntnu.norsc.org |

| 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid | Tetrahydro intermediate prior to aromatization | ntnu.norsc.org |

Functionalization and Derivatization of this compound

The this compound scaffold allows for further chemical modifications at various positions, including the pyridine nitrogen and other ring positions.

The pyridine nitrogen in the this compound system can be oxidized to form the corresponding N-oxide. Research has shown that 2-(methylamino)-5-nitropyridine can be converted to its N¹-oxide. researchgate.net In a related synthesis, 2-methylaminopyridine N-oxide can be nitrated under mild conditions to selectively yield this compound N-oxide, demonstrating that the N-oxide group can be present prior to the introduction of the nitro group. researchgate.net N-oxidation is a common strategy to modify the electronic properties of the pyridine ring and is a key step in the synthesis of various derivatives. nih.gov

The this compound structure is often built via substitution reactions on a precursor like 2-chloro-5-nitropyridine or 5-nitropyridine-2-sulfonic acid. cdnsciencepub.comresearchgate.net In these reactions, the chloro or sulfonate group is displaced by a nucleophile. A wide range of 2-substituted-5-nitropyridines have been synthesized by reacting 5-nitropyridine-2-sulfonic acid with various oxygen and nitrogen nucleophiles. researchgate.net For example, reactions with alcohols like methanol (B129727) and ethanol (B145695) give the corresponding 2-alkoxy-5-nitropyridines in high yields, while reactions with amines provide 2-amino-5-nitropyridine derivatives. researchgate.net The reaction of 2-chloro-5-nitropyridine with the deuteroxide ion has also been studied, leading to ring-opened intermediates. cdnsciencepub.com

Table 3: Substitution Reactions of 5-Nitropyridine-2-sulfonic Acid

| Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Methanol | 2-Methoxy-5-nitropyridine | 95% | researchgate.net |

| Ethanol | 2-Ethoxy-5-nitropyridine | 97% | researchgate.net |

| Ammonia | 2-Amino-5-nitropyridine | 92% | researchgate.net |

| Butylamine | 2-Butylamino-5-nitropyridine | 76% | researchgate.net |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77% | researchgate.net |

| Phosphorus pentachloride (PCl₅) | 2-Chloro-5-nitropyridine | 87% | researchgate.net |

Crystallographic Studies and Molecular Architecture

Crystallographic studies provide fundamental insights into the three-dimensional arrangement of atoms and molecules in a solid state. For this compound, these studies have been crucial in defining its molecular geometry and the nature of its intermolecular interactions. researchgate.netx-mol.com

X-ray Diffraction Analysis of Single Crystals

For comparison and to understand the effects of substituent placement, the crystal structures of its isomers, 3-(N-methylamino)-2-nitropyridine and 5-(N-methylamino)-2-nitropyridine, have also been determined using the same method. researchgate.netx-mol.com In a related derivative, 2-amino-4-methyl-5-nitropyridine, X-ray diffraction revealed that it crystallizes in the monoclinic C2/c space group. researchgate.netsigmaaldrich.com

| Parameter | Value researchgate.net |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| α (°) | 90 |

| β (°) | Value not specified |

| γ (°) | 90 |

| Z | Value not specified |

Conformational Analysis and Rotamers

Conformational analysis of this compound, often supported by computational methods like Density Functional Theory (DFT), focuses on the rotational freedom of the methylamino group. researchgate.netx-mol.com The rotation of the methylamino group relative to the pyridine ring gives rise to different conformers or rotamers. researchgate.net The stability of these rotamers is influenced by the electronic and steric interactions between the methylamino group and the adjacent atoms on the pyridine ring. x-mol.com The torsion angle of the methylamino group is a key parameter in these analyses. researchgate.net For instance, in 2-(N-methylamino)-5-nitropyridine, the specific conformation is denoted as 6(0), where the number in the bracket indicates the torsion angle value of the methylamino group. researchgate.net Studies have shown that the rotation of this group affects the π-electron delocalization within the pyridine ring. x-mol.com

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks (N-H...O, C-H...O)

In the crystal structure of nitropyridine derivatives, hydrogen bonds are a dominant stabilizing force. researchgate.netresearchgate.net Specifically for this compound and related compounds, networks of intermolecular hydrogen bonds are observed. The amino group (N-H) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (NO2) serve as acceptors, forming N-H···O interactions. researchgate.netresearchgate.netsigmaaldrich.com Weaker C-H···O interactions, where a hydrogen atom from the pyridine ring or the methyl group interacts with a nitro-group oxygen, also contribute to the stability of the crystal lattice. nih.gov These hydrogen bonds link the individual molecules into larger supramolecular assemblies, often forming layered or columnar structures. researchgate.netnih.gov For example, in the crystal structure of 2-amino-4-methyl-5-nitropyridine, the molecules are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, creating a layered arrangement. researchgate.netsigmaaldrich.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netresearchgate.net This method maps the close contacts between molecules, providing a detailed picture of the crystal packing. nih.govmdpi.com For this compound, descriptors derived from Hirshfeld charges, such as the charge of the Substituent Active Region (cSAR), are used to characterize the substituent effect of the methylamino and nitro groups. researchgate.netx-mol.com The analysis of the Hirshfeld surface allows for the decomposition of the crystal packing into contributions from different types of interactions, such as H···H, O···H/H···O, and N···H/H···N contacts, with each expressed as a percentage of the total surface. mdpi.com This quantitative analysis reveals the relative importance of various interactions, confirming the significance of hydrogen bonding in the crystal structure. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netresearchgate.net These experimental techniques, often coupled with DFT calculations for accurate band assignment, are used to confirm the presence of specific functional groups and to probe the molecular structure. researchgate.netresearchgate.net For derivatives like 2-amino-4-methyl-5-nitropyridine, the IR and Raman spectra have been calculated from the optimized geometries of both monomers and dimers to compare with experimental values. researchgate.net The analysis of the spectra allows for the identification of characteristic vibrational frequencies for the N-H, C-H, NO2, and pyridine ring modes, providing further confirmation of the molecular structure and the nature of the intermolecular interactions, particularly hydrogen bonding. researchgate.netresearchgate.net

Interactive Table: Selected Vibrational Modes for Nitropyridine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H stretching | 3100-3500 | Associated with the amino/methylamino group, sensitive to hydrogen bonding. mdpi.com |

| C-H stretching (aromatic) | 3000-3100 | Vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (aliphatic) | 2850-3000 | Vibrations of the C-H bonds in the methyl group. mdpi.com |

| NO₂ asymmetric stretching | 1500-1560 | Asymmetric stretching of the nitro group. |

| NO₂ symmetric stretching | 1345-1385 | Symmetric stretching of the nitro group. |

| C=C, C=N ring stretching | 1400-1600 | Vibrations associated with the pyridine ring skeleton. |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. In the study of this compound and its derivatives, FTIR spectra provide valuable insights into their vibrational modes. nih.govresearchgate.net

The FTIR spectra of these compounds are typically recorded in the solid state, often using techniques like KBr pellets or Attenuated Total Reflectance (ATR). mdpi.comnih.govnih.gov The resulting spectra exhibit characteristic absorption bands corresponding to the various functional groups present in the molecules. For instance, the N-H stretching vibrations of the amino group are typically observed in the 3500–3100 cm⁻¹ region. mdpi.com The presence of hydrogen bonding, such as N-H···O interactions with the nitro group, can influence the position and shape of these bands. mdpi.comnih.gov

The nitro group (–NO₂) itself gives rise to distinct and intense absorption bands. mdpi.com The asymmetric and symmetric stretching vibrations of the NO₂ group are key identifiers. Other vibrational modes, including those of the pyridine ring and the methyl group, also contribute to the complexity of the FTIR spectrum, providing a comprehensive vibrational fingerprint of the molecule. mdpi.comnih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule. nih.gov While FTIR relies on changes in the dipole moment, Raman spectroscopy is dependent on changes in the polarizability of the molecule. This often results in different vibrational modes being active or more intense in Raman spectra compared to FTIR. libretexts.org

For this compound and its derivatives, FT-Raman spectra are typically measured in the solid state using a laser excitation source, such as a YAG:Nd laser (1064 nm). mdpi.comnih.gov The nitro group vibrations, which are strong in the IR spectrum, tend to show weak activity in the Raman spectrum. mdpi.com Conversely, vibrations of the aromatic pyridine ring and the C-H bonds of the methyl group often produce prominent Raman bands. mdpi.comnih.gov The combination of both FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Assignment of Vibrational Modes

The assignment of specific vibrational modes to the observed bands in the FTIR and FT-Raman spectra is a crucial step in the structural characterization of this compound. This process is often aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. mdpi.comnih.gov

The vibrational modes of the pyridine ring are assigned based on established spectral ranges for similar aromatic systems. mdpi.com The methyl group exhibits characteristic stretching, bending, and rocking modes. mdpi.com The nitro group has nine fundamental vibrational modes, including symmetric and asymmetric stretching, in-plane deformations (bending and rocking), and out-of-plane motions (wagging and twisting). mdpi.com These vibrational modes can couple with the dynamics of the pyridine ring, leading to hybrid spectral features. mdpi.com A detailed analysis of the Potential Energy Distribution (PED) from theoretical calculations can help to quantify the contribution of different internal coordinates to each normal mode, leading to a more precise assignment. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and photophysical properties. mdpi.comnih.gov

UV-Vis Absorption Spectra

The UV-Vis absorption spectra of this compound and its derivatives are typically measured in solution or in the solid state using a UV-Vis-NIR spectrophotometer. mdpi.comnih.gov These compounds generally exhibit broad absorption bands in the UV-Vis region, which are characteristic of electronic transitions within the π-system of the pyridine ring and charge-transfer interactions. mdpi.comresearchgate.net

The absorption spectra are often characterized by prominent transitions spanning a wide wavelength range, for example, from 200 to 600 nm. mdpi.com The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific substitution pattern on the pyridine ring. researchgate.net The spectra are often interpreted with the aid of theoretical calculations, which can help to assign the observed bands to specific electronic excitations, such as π→π* and n→π* transitions. mdpi.comnih.gov

Luminescence and Emission Spectra

Upon excitation with UV or visible light, some derivatives of this compound exhibit luminescence, emitting light as they relax from an excited electronic state to the ground state. mdpi.comnih.gov The emission spectra are typically recorded using a spectrofluorometer. nih.gov

The emission spectra of these compounds can be broad and are often shifted to longer wavelengths (a red shift) compared to their absorption spectra. mdpi.comnih.gov For instance, some derivatives show a very broad emission contour in the range of 400–700 nm when excited at 350 nm. mdpi.com The nature of the emission, whether it is fluorescence or phosphorescence, can be investigated by measuring the excited-state lifetime. cnr.it The emission properties can be sensitive to the molecular structure and the surrounding environment. mdpi.comnih.gov

Analysis of Electronic Transitions

The analysis of electronic transitions involves correlating the experimental absorption and emission data with theoretical calculations to understand the nature of the excited states. mdpi.comresearchgate.net Time-dependent density functional theory (TD-DFT) is a common computational method used for this purpose. researchgate.net

The electronic transitions in this compound derivatives are often localized within the π-system of the pyridine ring and involve charge-transfer from electron-donating groups (like the amino group) to electron-accepting groups (like the nitro group). mdpi.com These are typically assigned as π→π* transitions. mdpi.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) calculated from quantum chemical models can be correlated with the observed electronic transitions. mdpi.comresearchgate.net The analysis can also reveal the presence of other types of transitions, such as n→π*, involving non-bonding electrons on the nitrogen or oxygen atoms. nih.gov Understanding these electronic transitions is crucial for predicting and tuning the optical and electronic properties of these compounds for various applications. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of this compound and its analogues. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, detailed information about the chemical environment, connectivity, and electronic structure of the molecule can be obtained.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the pyridine ring and the methylamino substituent. The electron-donating methylamino group at the C-2 position and the strongly electron-withdrawing nitro group at the C-5 position exert significant influence on the chemical shifts of the aromatic protons (H-3, H-4, and H-6).

The proton at the C-6 position, being adjacent to the electron-withdrawing nitro group, is the most deshielded and appears furthest downfield. The H-4 proton, also influenced by the nitro group, resonates at a downfield position as well. The H-3 proton is typically found at the most upfield position among the ring protons.

A key diagnostic feature in the spectrum is the signal for the methyl (CH₃) protons of the amino group. The splitting of this signal into a doublet, due to coupling with the adjacent N-H proton, confirms that the compound exists predominantly in the amino tautomeric form rather than the imino form. researchgate.net The N-H proton itself typically appears as a broad signal, which can sometimes resolve into a quartet upon coupling with the methyl protons.

While the exact spectrum for this compound is not detailed in the available literature, data from the closely related compound 2-Amino-5-nitropyridine shows signals at δ 8.84 (H-6), 8.12 (H-4), and 6.50 (H-3) in DMSO-d₆. ntnu.no The substitution of a methyl group on the amine is expected to cause slight shifts in these values.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Data inferred from analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.9 | Doublet (d) | ~2.5-3.0 |

| H-4 | ~8.2 | Doublet of Doublets (dd) | ~9.0, ~2.5-3.0 |

| H-3 | ~6.6 | Doublet (d) | ~9.0 |

| NH | Variable | Broad Singlet (br s) or Quartet (q) | - |

| CH₃ | ~3.0 | Doublet (d) | ~5.0 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound yields six distinct signals, corresponding to the five carbons of the pyridine ring and the single carbon of the exocyclic methyl group. The positions of these signals are heavily influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Data inferred from analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-3 | ~108 |

| C-4 | ~136 |

| C-5 | ~138 |

| C-6 | ~148 |

| CH₃ | ~28 |

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy is a particularly sensitive tool for probing the electronic structure of nitrogen-containing compounds like this compound, providing direct information on the nitrogen atoms of the pyridine ring (N-1), the methylamino group, and the nitro group.

Research on analogous 2-aminopyridine N-oxides has demonstrated a strong resonance interaction between an amino group at the C-2 position and a nitro group at the C-5 position. scispace.comresearchgate.net This interaction results in a significant deshielding of the amino nitrogen. For instance, in 2-amino-5-nitropyridine N-oxide, the amino nitrogen signal is deshielded by 17.7 ppm compared to its non-nitrated counterpart. scispace.com A similar effect is expected for this compound.

The chemical shift of the pyridine ring nitrogen (N-1) is also informative and can be used to study tautomeric equilibria in solution. scispace.comresearchgate.net The nitro group nitrogen signal appears in a characteristic downfield region.

Table 3: Predicted ¹⁵N NMR Chemical Shifts (δ) for this compound Data inferred from analysis of 2-amino-5-nitropyridine N-oxides. scispace.com

| Nitrogen Assignment | Predicted Chemical Shift Range (δ, ppm) |

| Pyridine (N-1) | -128 to -130 |

| Amino (NH) | -295 to -300 |

| Nitro (NO₂) | -16 to -20 |

Chemical Shift Assignments and Correlation Studies

Unambiguous assignment of all ¹H and ¹³C NMR signals for this compound is achieved through two-dimensional (2D) NMR correlation experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC). nih.govresearchgate.net

An HMQC experiment correlates protons directly to the carbons they are attached to, confirming, for example, the assignments of H-3 to C-3, H-4 to C-4, and H-6 to C-6, as well as the methyl protons to the methyl carbon.

An HMBC experiment reveals longer-range couplings (over two to three bonds), which are crucial for piecing together the molecular framework. Key expected HMBC correlations would include:

The H-6 proton correlating to C-4 and C-5.

The H-4 proton correlating to C-2, C-5, and C-6.

The H-3 proton correlating to C-2, C-4, and C-5.

The methyl protons (CH₃) correlating to the C-2 carbon.

The amino proton (NH) correlating to the C-2 carbon and the methyl carbon.

These correlation studies, in conjunction with the 1D spectra, provide a comprehensive and definitive characterization of the molecule's structure. The collective NMR data strongly support the significant resonance interaction between the electron-donating 2-methylamino group and the electron-withdrawing 5-nitro group. scispace.comresearchgate.net This "push-pull" electronic effect, where the amino group donates electron density into the ring which is then withdrawn by the nitro group, governs the chemical shifts observed across all nuclei. scispace.comresearchgate.net

Computational and Theoretical Chemistry of 2 Methylamino 5 Nitropyridine

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. wikipedia.org This method partitions the total electron population among the different atoms. The analysis is derived from the linear combination of atomic orbitals (LCAO) molecular orbital theory.

The core assumptions of Mulliken analysis are:

Electrons in a specific atomic orbital are assigned exclusively to that atom.

Electrons in an overlap region between two atoms are divided equally between those two atoms. uni-muenchen.de

This approach provides a straightforward way to calculate atomic charges, which can offer insights into the molecule's electrostatic potential and reactivity. q-chem.com However, it is widely recognized that Mulliken charges are highly dependent on the basis set used in the calculation, which can sometimes lead to unphysical results. wikipedia.orguni-muenchen.de More advanced methods for charge calculation are often preferred for higher accuracy.

For a molecule like 2-Methylamino-5-nitropyridine, a Mulliken analysis would likely show significant negative charges on the nitrogen and oxygen atoms of the nitro group and the nitrogen of the pyridine (B92270) ring due to their high electronegativity. The carbon atoms bonded to these electronegative atoms would exhibit positive charges.

Table 1: Representative Mulliken Atomic Charges for a Substituted Nitropyridine Derivative (Illustrative)

| Atom | Representative Charge (a.u.) |

|---|---|

| O (nitro) | -0.4 to -0.6 |

| N (nitro) | +0.5 to +0.8 |

| C (ring, C5) | +0.1 to +0.3 |

| N (ring) | -0.3 to -0.5 |

| N (amino) | -0.5 to -0.7 |

Note: This data is illustrative and not specific to this compound.

Theoretical Spectroscopic Property Predictions (NMR, UV-Vis, IR, Raman)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These calculations are typically performed using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted shifts are valuable for assigning signals in experimental NMR spectra to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov This calculation provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n → π* and π → π* transitions. For nitropyridine derivatives, the nitro and amino groups significantly influence the electronic transitions.

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like Density Functional Theory (DFT). nih.gov These calculations produce a theoretical infrared (IR) and Raman spectrum, showing the frequencies of different vibrational modes (e.g., stretching, bending, and torsional modes). Comparing the computed spectrum with an experimental one helps in assigning the observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrations would include N-H stretching, C-H stretching of the methyl group, NO₂ symmetric and asymmetric stretching, and various pyridine ring vibrations.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods in quantum chemistry are computational techniques based on fundamental principles of quantum mechanics, without the use of experimental data.

Conformational Stability: Molecules can exist in different spatial arrangements of their atoms, known as conformations. Computational methods can be used to determine the relative energies of these different conformers. For this compound, this would involve analyzing the rotation around the C-N bond of the methylamino group. By calculating the energy for different rotational angles, a potential energy surface can be generated to identify the most stable (lowest energy) conformation.

Tautomerism: Tautomers are isomers of a compound that readily interconvert, often through the migration of a proton. This compound can potentially exist in different tautomeric forms, such as the amino and imino forms. Quantum chemical calculations can predict the relative stabilities of these tautomers by computing their energies. Such studies on related 2-aminopyridine (B139424) compounds have shown that the amino form is generally more stable. researchgate.net

Ab initio methods, particularly multireference methods or high-level single-reference methods combined with TD-DFT, are used to study the properties of electronically excited states. researchgate.net These calculations can determine the energies of excited states and the nature of the electronic transitions (e.g., charge-transfer character). vu.nlacs.org Understanding the excited states is crucial for predicting a molecule's photophysical behavior, including how it absorbs light and dissipates the absorbed energy through processes like fluorescence, phosphorescence, or non-radiative decay. For nitroaromatic compounds, the nitro group often plays a key role in providing pathways for energy dissipation.

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides valuable insights into the chemical reactivity of molecules.

Frontier Molecular Orbital (FMO) Theory: This theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The energy and shape of the HOMO indicate regions of the molecule likely to act as an electron donor (nucleophile), while the LUMO indicates regions likely to act as an electron acceptor (electrophile). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. It helps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

Reaction Mechanism Studies: Computational methods can be used to model the entire pathway of a chemical reaction. This involves calculating the structures and energies of reactants, transition states, and products. By identifying the transition state and calculating the activation energy, chemists can predict the feasibility and rate of a reaction, providing a detailed understanding of the reaction mechanism at a molecular level.

Applications in Advanced Materials Science and Catalysis

Integration into Functional Materials

The incorporation of specialized organic molecules into larger material systems is a key strategy for developing advanced functional materials. The properties of 2-methylamino-5-nitropyridine make it a candidate for integration into various matrices to impart specific functions.

The development of functional polymeric materials often involves the incorporation of active organic compounds to enhance or introduce new properties such as color, environmental responsiveness, or improved durability. mdpi.com While research specifically detailing the integration of this compound into polymers is specific, studies on closely related aminonitropyridine derivatives provide significant insights into its potential.

For instance, research has demonstrated that new derivatives of 2-N-phenylamino-3-nitro-6-methylpyridine can be successfully incorporated into chitosan-based polymers. nih.gov These experiments produced chitosan (B1678972) films where the pyridine (B92270) derivatives were easily integrated, acting as effective and stable coloring agents. nih.gov The dyes showed good solubility within the chitosan gel, allowing for an efficient and economical coloring process, which is highly valuable for industrial applications. nih.gov This successful integration suggests that this compound, possessing a similar donor-acceptor structure, could be a viable candidate for developing functional polymer coatings, providing both coloration and potentially other functionalities derived from its electronic properties. The goal of such composites is often to create robust, multifunctional coatings with properties like self-cleaning, anti-fouling, or sensory capabilities.

Optoelectronic materials and devices are designed to interact with light, and their performance is intrinsically linked to the electronic structure of their constituent molecules. The distinct electronic asymmetry of this compound makes it a subject of interest for applications where the manipulation of light and charge is crucial.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon essential for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a material is highly dependent on its molecular structure. Molecules with strong donor-acceptor groups linked by a conjugated system, like this compound, are prime candidates for exhibiting significant NLO properties.

The key metrics for NLO activity at the molecular level include the dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response. For example, studies on other NLO-active molecules, such as pyrimidine (B1678525) derivatives, show that the crystalline environment can enhance these properties; the dipole moment of one such molecule increased by approximately 23% when transitioning from an isolated state to a crystalline phase. nih.gov While specific experimental values for this compound are not widely documented, its molecular framework strongly suggests NLO potential.

Table 1: Key Molecular Parameters for NLO Activity This table is illustrative of the parameters used to evaluate NLO potential in molecules with donor-acceptor structures.

| Parameter | Symbol | Description | Relevance to this compound |

| Dipole Moment | µ | A measure of the separation of positive and negative charges within the molecule. | The amino and nitro groups create a significant ground-state dipole moment. |

| Polarizability | α | The ability of the molecule's electron cloud to be distorted by an external electric field. | The conjugated pyridine ring allows for electron cloud distortion. |

| First Hyperpolarizability | β | A measure of the second-order, or first nonlinear, response to an external electric field. | A high β value is expected due to the strong intramolecular charge transfer character. |

Optoelectronic Applications

Dye Applications

The same intramolecular charge-transfer (ICT) mechanism responsible for NLO properties also gives rise to the compound's color. The absorption of light promotes an electron from the highest occupied molecular orbital (HOMO), largely associated with the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), concentrated around the electron-withdrawing nitro group. This electronic transition occurs in the visible region of the spectrum, making the compound colored.

Structural analogues, such as isomers with a nitro group at the 3-position of the pyridine ring, are characteristically red. nih.gov This indicates that this compound likely exhibits strong color as well. Furthermore, compounds with this donor-acceptor structure often exhibit solvatochromism, where the color of the substance changes depending on the polarity of the solvent. uni-stuttgart.de Dyes that display this behavior, known as positive solvatochromism, are valuable for creating sensors that can detect changes in an environment's polarity. uni-stuttgart.deresearchgate.net The demonstrated ability of related aminonitropyridines to function as stable dyes in polymer films underscores the potential of this compound in this area. nih.gov

Potential for Ligand Design in Coordination Chemistry

The molecular architecture of this compound makes it a promising candidate for ligand design in coordination chemistry. It possesses two potential nitrogen donor atoms: the pyridine ring nitrogen and the exocyclic methylamino nitrogen. This allows for several coordination modes, including monodentate and bidentate chelation. pvpcollegepatoda.org

The coordinating ability of related aminopyridine derivatives is well-established. For example, 2-amino-5-nitropyridine (B18323) has been used to synthesize new copper(II) complexes. clarku.edu In these complexes, the ligand can coordinate to the metal center, and the resulting structures can exhibit interesting magnetic properties. clarku.edu Similarly, transition metal complexes with ligands derived from 2-amino-5-nitropyridine have been prepared and structurally characterized. researchgate.net

The presence of the electron-withdrawing nitro group on the pyridine ring can significantly impact the stability and reactivity of the resulting metal complexes. academie-sciences.fr In a study on nickel complexes of 1,2,4-triamino-5-nitrobenzene, it was found that the nitro group deactivates the amino groups in the ortho and para positions, leading to a monodentate coordination mode through the meta-amino group. academie-sciences.fr A similar electronic effect can be anticipated for this compound, influencing its coordination behavior.

The potential for this compound to act as a versatile ligand opens up possibilities for the synthesis of a wide range of coordination compounds with tailored electronic and steric properties. These complexes could find applications in areas such as molecular magnetism, sensing, and catalysis. clarku.edu

Applications in Pharmaceutical and Agrochemical Intermediates Research

Building Block in Organic Synthesis for Complex Molecules

Heterocyclic compounds represent one of the largest and most varied families of molecular fragments utilized in organic synthesis. srdorganics.com Nitropyridines are key components in this domain, acting as foundational materials for more elaborate chemical structures. srdorganics.compharmalego.com The synthesis of 2-Methylamino-5-nitropyridine itself, for instance, from the reaction of 3-nitropyridine (B142982), demonstrates the creation of a functionalized building block that can be employed in subsequent reactions. ntnu.no

The reactivity of related compounds like 2-bromo-5-nitropyridine (B18158) highlights the synthetic utility of the 5-nitropyridine scaffold. This bromo-derivative is a versatile precursor for a variety of functionalized pyridines, pyrimidines, and quinolines through reactions such as palladium-catalyzed cross-coupling. nbinno.com Similarly, the amino group in 2-alkylamino-5-nitropyridines provides a reactive site for further molecular elaboration, enabling its incorporation into larger, more complex molecules. researchgate.net

Pharmaceutical Development Intermediates

The 2-amino-5-nitropyridine (B18323) framework is a crucial intermediate in the pharmaceutical industry for the synthesis of novel drug formulations. pharmanoble.comgoogle.com It serves as a key building block for numerous bioactive molecules targeting a range of diseases. google.com

Nitropyridine derivatives are instrumental in the development of various bioactive compounds. Research has shown that 2-amino-5-nitropyridine, a closely related precursor, can be used to synthesize nitropyridine-linked 4-arylidenethiazolidin-4-ones, which have shown potential as potent anticancer agents. nih.gov In one study, specific derivatives from this synthesis demonstrated high selectivity against MCF-7 and HepG2 cancer cell lines. nih.gov

Furthermore, other substituted nitropyridines serve as starting materials for potent enzyme inhibitors. For example, derivatives of 2-chloro-5-methyl-3-nitropyridine (B188117) have been used to synthesize a number of potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.gov

Table 1: Examples of Bioactive Molecules from Nitropyridine Intermediates

| Starting Intermediate | Synthesized Compound Class | Potential Application |

|---|---|---|

| 2-Amino-5-nitropyridine | 4-Arylidenethiazolidin-4-ones | Anticancer Agents nih.gov |

| 2-Chloro-5-methyl-3-nitropyridine | Carboxylic acid derivatives | Janus Kinase 2 (JAK2) Inhibitors nih.gov |

This table is based on data from research into nitropyridine derivatives.

The development of novel anti-inflammatory agents often relies on heterocyclic intermediates. The precursor 2-amino-5-nitropyridine is noted as an intermediate for creating anti-inflammatory agents. pharmanoble.com The broader class of nitropyridines has been used to synthesize potential inhibitors for targets involved in inflammatory and autoimmune diseases. For instance, functionalized thiazolo[5,4-b]pyridines, synthesized from 2-chloro-3,5-dinitropyridines, have been investigated as potential MALT1 inhibitors for treating such disorders. nih.gov Additionally, solid-phase synthesis techniques have been employed with nitropyridine building blocks to create inhibitors of phosphodiesterase 4 (PDE4), another target for anti-inflammatory treatments. nih.gov

Nitropyridine structures are also incorporated into compounds designed for antimicrobial activity. Research has demonstrated that metal complexes containing nitropyridine ligands possess antimicrobial properties. nih.gov Specifically, certain copper (II), zinc (II), and nickel (II) complexes prepared with a ligand derived from 2-amino-5-nitropyridine exhibited activity against bacteria such as S. aureus and B. subtilis. nih.gov This indicates the potential of the 2-amino-5-nitropyridine scaffold as a foundational component in the development of new antimicrobial agents.

Agricultural Chemical Formulation Intermediates

In the agrochemical sector, nitropyridine derivatives are employed as intermediates for compounds used in crop protection. google.com Their versatile chemistry allows for the creation of effective pesticides and herbicides. researchgate.netgoogle.com

Nitropyridine compounds serve as precursors in the synthesis of both insecticides and herbicides. For example, 2-chloro-5-nitropyridine (B43025) has been utilized as a starting material for a new series of insecticides, with some derivatives showing significant lethal concentrations against specific pests. nih.gov

In the realm of herbicides, the related compound 2-amino-5-nitropyridine is recognized as an important intermediate for the synthesis of the herbicide pyridate. nbinno.com The development of herbicides often involves pyridine-based structures, with various derivatives being synthesized and tested for their ability to inhibit plant growth, such as by targeting the photosystem II (PSII) electron transport system. nih.gov

Table 2: Agrochemical Applications of Nitropyridine Intermediates

| Intermediate | Application Area | Example Product/Target |

|---|---|---|

| 2-Chloro-5-nitropyridine | Insecticides | Synthesis of novel insecticidal derivatives nih.gov |

This table summarizes the use of nitropyridine derivatives in agrochemical synthesis based on available research.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Sustainability

The development of environmentally benign synthetic protocols is a paramount goal in modern chemistry. Future research should focus on applying green chemistry principles to the synthesis of 2-Methylamino-5-nitropyridine to reduce environmental impact and improve economic feasibility. rsc.org Traditional synthetic methods often rely on hazardous solvents and reagents, but a shift towards more sustainable practices is crucial. rasayanjournal.co.in

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and lead to cleaner reaction profiles, thereby minimizing waste. mdpi.com

Solventless Approaches: Conducting reactions in the absence of solvents, or using mechanochemistry (ball milling), aligns with green chemistry principles by reducing volatile organic compound emissions. rasayanjournal.co.innih.gov

Catalytic Methods: Developing efficient catalytic systems can improve reaction efficiency and selectivity, allowing for milder reaction conditions and reducing the generation of byproducts. nih.gov

Table 1: Potential Green Chemistry Approaches for Sustainable Synthesis

| Approach | Description | Potential Benefit for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to rapid and efficient transformations. mdpi.com | Reduced reaction times, higher yields, and cleaner product formation. |

| Mechanochemistry | Induces chemical reactions through mechanical energy (e.g., grinding), often without solvents. nih.gov | Eliminates the need for hazardous solvents and can reduce energy consumption. |

| Biocatalysis | Employs enzymes to catalyze reactions with high selectivity and efficiency under mild conditions. nih.gov | Environmentally friendly process, minimizing hazardous reagents and waste. |

Exploration of New Derivatization Strategies

The functional groups on this compound—the methylamino group, the nitro group, and the pyridine (B92270) ring itself—offer multiple sites for chemical modification. Future research should systematically explore new derivatization strategies to create a library of novel compounds with diverse properties. The nitro group, in particular, facilitates reactions with nucleophilic reagents and can be a precursor to other nitrogen-containing functionalities. nih.govmdpi.com

Potential derivatization pathways include:

N-Functionalization: Modification of the secondary amine by introducing various alkyl, aryl, or acyl groups could significantly alter the molecule's electronic and steric properties.

Substitution of the Nitro Group: The electron-withdrawing nature of the nitro group makes it susceptible to nucleophilic aromatic substitution, allowing for its replacement with a wide range of functional groups. mdpi.com

Ring Functionalization: Reactions such as halogenation or cross-coupling at other positions on the pyridine ring could yield a diverse set of analogs.

Fused Heterocyclic Systems: The existing functional groups can be used as handles to construct fused ring systems, expanding the structural diversity and complexity of the resulting molecules. nih.gov

These new derivatives could then be screened for various applications, from medicinal chemistry to materials science.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound and its potential derivatives, advanced computational modeling can provide invaluable insights. Techniques like Density Functional Theory (DFT) have already been used to study the molecular structure, vibrational frequencies, and electronic properties of similar nitropyridine compounds. nih.govnih.govnih.gov

Future computational studies should focus on:

Predicting Reactivity: Molecular Electrostatic Potential (MEP) analysis can identify reactive sites for electrophilic and nucleophilic attack, guiding derivatization strategies. nih.gov

Electronic and Optical Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the electronic and optical behavior of new derivatives. nih.govnih.gov This is particularly relevant for investigating potential applications in non-linear optics (NLO). nih.gov

Molecular Docking: For bioactive applications, molecular docking simulations can predict how derivatives might bind to specific biological targets, such as proteins or enzymes. researchgate.netmdpi.comresearchgate.net This allows for the virtual screening of large libraries of compounds to identify promising candidates for further experimental testing. nih.gov

Structure-Property Relationships: Computational models can help establish quantitative structure-property relationships (QSPR), correlating specific structural features with desired physical or chemical properties.

Table 2: Advanced Computational Methods for Predictive Research

| Computational Method | Information Predicted | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, electronic structure. nih.govnih.gov | Understanding fundamental molecular properties and predicting spectral data. |

| HOMO-LUMO Analysis | Energy gap, ionization potential, electron affinity. researchgate.net | Assessing chemical reactivity, kinetic stability, and optical properties. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for nucleophilic/electrophilic attack. nih.gov | Guiding the synthesis of new derivatives by predicting reactive centers. |

Investigation of Emerging Applications in Interdisciplinary Fields

The unique electronic structure of this compound suggests potential applications beyond its current scope. Future research should explore its utility in interdisciplinary fields, particularly materials science and medicinal chemistry.

Materials Science: Pyridine derivatives are known for their use as non-linear optical (NLO) materials. niscpr.res.in The presence of both an electron-donating group (methylamino) and a strong electron-withdrawing group (nitro) on the pyridine ring suggests that this compound and its derivatives could possess significant NLO properties. Theoretical calculations of hyperpolarizability could predict their potential as candidates for NLO materials. nih.gov

Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceutical drugs. niscpr.res.in Nitropyridine derivatives have been investigated as precursors for a variety of bioactive molecules, including kinase inhibitors. nih.gov Future work could involve synthesizing derivatives of this compound as scaffolds for developing new therapeutic agents.

Detailed Studies on Structure-Activity Relationships in Bioactive Contexts

Should derivatives of this compound show promise in biological screenings, detailed Structure-Activity Relationship (SAR) studies will be essential. SAR studies systematically investigate how changes in a molecule's structure affect its biological activity, providing a roadmap for optimizing lead compounds. researchgate.netmdpi.com

A future SAR campaign for this compound family would involve:

Systematic Structural Modification: Synthesizing series of analogs where specific parts of the molecule are altered, such as the substituents on the pyridine ring, the nature of the amino group, and the position or type of electron-withdrawing group. mdpi.com

Biological Evaluation: Testing these analogs in relevant biological assays to determine how each structural change impacts activity and selectivity.

Data Analysis: Correlating the structural modifications with the biological data to build a comprehensive SAR model. This model can then guide the rational design of more potent and selective compounds. mdpi.com

For example, one could investigate whether replacing the methyl group with larger alkyl chains or replacing the nitro group with other electron-withdrawing groups enhances a particular biological effect.

Table 3: Framework for Future Structure-Activity Relationship (SAR) Studies

| Position of Modification | Potential Substituents | Property to Investigate |

|---|---|---|

| C2-Amino Group | -NH(Alkyl), -N(Alkyl)₂, -NH(Aryl), -NH(Acyl) | Lipophilicity, hydrogen bonding capacity, steric effects on target binding. |

| C5-Nitro Group | -CN, -SO₂Me, -CF₃, -C(O)R | Electron-withdrawing strength, metabolic stability, influence on ring electronics. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-bromo-5-nitropyridine |

Q & A

Q. What are the common synthetic routes for 2-Methylamino-5-nitropyridine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nitration and methylation of pyridine derivatives. For example, 2-amino-5-nitropyridine can be methylated using methyl iodide under basic conditions. Purity optimization includes recrystallization from ethanol or acetone and monitoring via HPLC with a C18 column (mobile phase: 70% methanol/30% water). Residual solvents should be quantified using gas chromatography (GC) with flame ionization detection (FID) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution. Store in airtight containers away from oxidizers, and dispose of waste via incineration (following EPA guidelines) .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer : Use FT-IR to identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, N-H bending at ~1600 cm⁻¹). NMR (¹H and ¹³C) confirms structure: methylamino protons appear as a singlet at δ 2.8–3.2 ppm, and aromatic protons show splitting patterns consistent with para-substitution. Mass spectrometry (ESI-MS) verifies molecular ion peaks at m/z 168 [M+H]⁺ .

Q. What solvents are suitable for crystallizing this compound?

- Methodological Answer : Ethanol, acetone, or dimethyl sulfoxide (DMSO) are preferred due to moderate polarity. Slow evaporation at 4°C yields single crystals. For X-ray diffraction, ensure crystal size >0.2 mm and use a cryoprotectant (e.g., glycerol) if cooling below 150 K .

Q. How does the nitro group influence the compound’s reactivity?

- Methodological Answer : The nitro group at the 5-position acts as a strong electron-withdrawing group, directing electrophilic substitution to the 3-position. This can be confirmed via DFT calculations (e.g., Gaussian 16 with B3LYP/6-311++G(d,p)) to map electron density distribution .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound derivatives?

- Methodological Answer : After data collection (Mo-Kα radiation, λ = 0.71073 Å), use SHELXL for structure solution via direct methods. Refine anisotropic displacement parameters for non-H atoms. Validate using R-factors (R₁ < 5%) and check for twinning with PLATON. Hydrogen bonds can be analyzed using Olex2’s graphical tools .

Q. What discrepancies arise in thermal stability data, and how can they be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., DSC vs. TGA) may stem from heating rates or atmosphere (N₂ vs. air). Replicate experiments at 5°C/min under inert gas. Use Kissinger analysis to compare activation energies. Cross-validate with FT-IR post-thermal treatment to identify decomposition products .

Q. How does cocrystallization with 2,4-dinitrophenol enhance nonlinear optical properties?

- Methodological Answer : Cocrystals form via π-π stacking and hydrogen bonding (N-H···O), increasing hyperpolarizability (β). Measure using Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm). Compare SHG efficiency to urea; values >1.5× indicate potential for optoelectronic applications .

Q. What computational methods predict intermolecular interactions in this compound cocrystals?

- Methodological Answer : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify contact contributions (e.g., H···O/N interactions). Molecular dynamics (MD) simulations (AMBER force field) can model packing efficiency. Pair distribution function (PDF) analysis validates short-range order .

Q. How do steric effects from methylamino substituents impact supramolecular assembly?

- Methodological Answer :

The methyl group introduces steric hindrance, reducing symmetry and favoring slipped-parallel packing. Use Mercury CSD to analyze crystal voids (solvent-accessible surface area >10%) and PXRD to compare experimental vs. simulated patterns. Terahertz spectroscopy can probe low-frequency vibrational modes linked to packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.